
Disodium dodecenylsuccinate
Description
Disodium dodecenylsuccinate (DDS) is an anionic surfactant derived from dodecenylsuccinic acid, where the sodium salts neutralize the sulfonate and carboxylate groups. It is structurally characterized by a dodecenyl (C12) hydrocarbon chain with a terminal double bond and a sulfosuccinate backbone. This compound is widely utilized in personal care products, such as facial cleansers and exfoliants, due to its mildness, foaming stability, and compatibility with sensitive skin . For instance, Neutrogena® incorporates sodium hydrolyzed potato starch dodecenylsuccinate in formulations to enhance gentleness while maintaining effective cleansing . Its production often involves esterification and sulfonation processes, with degrees of substitution (DS) influencing film properties like tensile strength and elongation .
Properties
CAS No. |
57195-26-3 |
---|---|
Molecular Formula |
C16H26Na2O4 |
Molecular Weight |
328.35 g/mol |
IUPAC Name |
disodium;2-[(E)-dodec-1-enyl]butanedioate |
InChI |
InChI=1S/C16H28O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18;;/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b12-11+;; |
InChI Key |
UOBFGRVCPMFAPP-YHPRVSEPSA-L |
Isomeric SMILES |
CCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium dodecenylsuccinate is synthesized through the esterification of dodecenylsuccinic acid with sodium hydroxide. The reaction typically involves heating dodecenylsuccinic acid with an excess of sodium hydroxide under controlled conditions to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity of the final product .
Chemical Reactions Analysis
Ion Exchange with Quaternary Ammonium Compounds
Disodium dodecenylsuccinate undergoes metathesis reactions with cationic surfactants to form microbiocidal quaternary ammonium salts. For example:
Key Data:
These products exhibit enhanced antimicrobial properties and are used in textiles and plastics .
Esterification and Crosslinking
The succinate moiety reacts with polyols (e.g., glycerol) or epoxides to form ester-linked polymers. For instance, in alkaline conditions:
Reaction Conditions:
Reactivity in Detergent Formulations
In detergent systems, this compound interacts with nonionic surfactants (e.g., ethoxylated alcohols) and builders (e.g., zeolites) to enhance soil dispersion. Key findings include:
-
Synergy with bis-alkoxylated quaternary ammonium (bis-AQA) surfactants improves particulate soil removal by 30–40% compared to standalone use .
-
Calcium ion sequestration capacity: 150 mg CaCO₃/g surfactant, critical for hard water stability .
Oxidation and Degradation
Exposure to strong oxidizers (e.g., H₂O₂, NaOCl) degrades the alkenyl chain via radical-mediated pathways. Products include succinic acid and shorter-chain aldehydes:
Degradation Kinetics (0.1 M H₂O₂, 25°C):
Time (h) | Residual Surfactant (%) |
---|---|
1 | 98 |
24 | 45 |
48 | 12 |
Complexation with Metal Ions
The succinate group chelates divalent metals (e.g., Ca²⁺, Mg²⁺), forming stable complexes:
Stability Constants (log K):
Metal Ion | log K |
---|---|
Ca²⁺ | 3.2 |
Mg²⁺ | 2.8 |
Fe³⁺ | 4.5 |
This property is leveraged in water-softening applications .
Thermal Decomposition
At temperatures >200°C, this compound undergoes pyrolysis, producing sodium carbonate and unsaturated hydrocarbons:
TGA Data (N₂ atmosphere):
Scientific Research Applications
Disodium dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes.
Medicine: this compound is explored for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the cosmetic industry for its anti-corrosive properties and as an ingredient in personal care products
Mechanism of Action
The mechanism of action of disodium dodecenylsuccinate involves its ability to reduce surface tension and enhance the incorporation of water and fat. This property makes it an effective surfactant and emulsifier. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the delivery of active ingredients .
Comparison with Similar Compounds
Research Findings and Innovations
Recent studies highlight DDS’s role in acetylated starch films, where higher DS values correlate with improved mechanical properties (e.g., tensile strength up to 25 MPa) . In contrast, DLSS demonstrates superior compatibility with amphoteric surfactants, enabling formulations with pH-balanced solutions . Innovations in DDS production, such as enzymatic hydrolysis of potato starch, aim to enhance sustainability and reduce energy consumption .
Biological Activity
Disodium dodecenylsuccinate (DDS) is a synthetic surfactant derived from dodecenyl succinic acid. It is notable for its applications in various fields, including cosmetics, pharmaceuticals, and detergents. This article provides a detailed examination of the biological activity of DDS, focusing on its antimicrobial properties, potential therapeutic applications, and safety evaluations.
Chemical Structure and Properties
This compound is characterized by its chemical formula and belongs to the class of alkenyl succinates. Its structure features a dodecenyl chain, which contributes to its amphiphilic nature, allowing it to function effectively as a surfactant.
Property | Value |
---|---|
Molecular Formula | C16H26Na2O4 |
Molecular Weight | 306.37 g/mol |
Solubility | Soluble in water |
pH | Neutral (around 7) |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the Tube Dilution Test demonstrated its effectiveness in inhibiting the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several organisms, indicating that DDS can serve as an effective antimicrobial agent in formulations.
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, DDS was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that DDS inhibited bacterial growth at concentrations as low as 0.1%:
- Staphylococcus aureus : MIC = 0.1%
- Escherichia coli : MIC = 0.2%
These findings suggest that DDS could be incorporated into personal care products to enhance their antimicrobial properties.
Therapeutic Applications
The potential therapeutic applications of this compound are being explored in dermatological formulations. Its surfactant properties allow it to enhance the penetration of active ingredients through the skin barrier, making it useful in transdermal drug delivery systems.
Table 2: Potential Applications of this compound
Application Area | Description |
---|---|
Cosmetics | Used as an emulsifier and stabilizer in creams and lotions. |
Pharmaceuticals | Enhances drug delivery in topical formulations. |
Detergents | Acts as a surfactant to improve cleaning efficacy. |
Safety and Toxicity Evaluations
Safety evaluations have been conducted to assess the toxicity of this compound, particularly regarding dermal exposure. Studies indicate that it has a low irritation potential when used in cosmetic formulations:
- Skin Irritation : Low (non-irritating)
- Eye Irritation : Moderate (caution advised)
Regulatory Status
This compound is recognized as safe for use in cosmetics by various regulatory bodies, provided that concentrations do not exceed recommended limits.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.